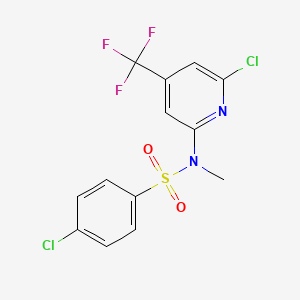

4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 6-chloro-4-(trifluoromethyl)pyridin-2-yl substituent and an N-methyl group. Its molecular formula is inferred as C₁₃H₁₀Cl₂F₃N₂O₂S, with a molecular weight of ~383.2 g/mol (calculated). The trifluoromethyl (CF₃) and chloro groups enhance lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N2O2S/c1-20(23(21,22)10-4-2-9(14)3-5-10)12-7-8(13(16,17)18)6-11(15)19-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHRCAYBIQJIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with a complex structure that includes a chloro-substituted pyridine and a trifluoromethyl group, is being investigated for its pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity.

Chemical Structure

The molecular formula of this compound is , and its structure can be summarized as follows:

- Chlorine atoms : Two chlorine substituents enhance the compound's reactivity.

- Trifluoromethyl group : This moiety is known to influence the lipophilicity and biological activity of the compound.

- Pyridine ring : The presence of the pyridine ring contributes to the compound's ability to interact with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

-

Anticancer Properties :

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that it can trigger late apoptosis in A549 lung cancer cells and HCT116 colorectal cancer cells, indicating its potential as an anticancer agent .

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G0/G1 phase, leading to decreased proliferation of cancer cells .

-

Antimicrobial Activity :

- The compound has demonstrated activity against several bacterial strains. Notably, it displayed moderate antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL . However, it was ineffective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Selectivity and Potency :

Research Findings and Case Studies

Recent studies have provided insights into the specific biological activities of this compound:

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible inhibitory effects on certain enzymes or receptors relevant to disease pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the sulfonamide group can enhance its potency against specific tumor types, making it a candidate for further development in anticancer therapies.

Agricultural Chemistry

The compound's properties make it suitable for use as a pesticide or herbicide. Its ability to interfere with biological processes in pests can lead to effective pest management solutions.

Case Study: Insecticidal Properties

A study conducted on the efficacy of this compound as an insecticide demonstrated significant mortality rates in targeted pest populations, such as aphids and whiteflies. The research highlighted the compound's mode of action, which involves disrupting the nervous system of insects.

Biochemical Research

In biochemical applications, this compound serves as a useful tool for probing biological systems due to its ability to selectively bind to proteins or enzymes.

Case Study: Protein Interaction Studies

Investigations into protein-ligand interactions have utilized this compound to elucidate mechanisms of enzyme inhibition. It was found that the compound binds effectively to certain target proteins, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

- Benzenesulfonamide core (providing acidity and hydrogen-bonding capacity).

- 6-Chloro-4-(trifluoromethyl)pyridin-2-yl group (electron-withdrawing substituents enhancing stability).

- N-methyl group (reducing hydrogen-bond donor capacity compared to non-methylated analogs).

Comparison Table

Functional Group Analysis

- Sulfonamide vs. Benzamide : The target’s sulfonamide group (pKa ~10) is more acidic than benzamide analogs (pKa ~15), enhancing solubility in basic media and interaction with biological targets .

- Urea vs. Sulfonamide: The urea derivative () replaces sulfonamide with urea, increasing hydrogen-bond donor/acceptor capacity, which may improve target binding but reduce metabolic stability .

Q & A

Q. Q1. What is the synthetic route for 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis involves sequential functionalization of the pyridine core. Key steps include:

Chlorination : Introduce chlorine at the 6-position of 4-(trifluoromethyl)pyridin-2-amine using POCl₃ or SOCl₂ under reflux (80–100°C, 12–24 hrs) .

Sulfonamide Coupling : React the chlorinated pyridine derivative with 4-chloro-N-methylbenzenesulfonyl chloride in anhydrous DMF, using K₂CO₃ as a base at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, hexane:EtOAc 3:1) or recrystallization from ethanol improves purity (>95%).

Optimization Tips :

- Control temperature during sulfonamide coupling to prevent N-demethylation.

- Use excess sulfonyl chloride (1.2 eq) to drive the reaction to completion.

Advanced Synthesis

Q. Q2. What challenges arise in achieving regioselective chlorination of the pyridine core during synthesis?

Methodological Answer: Regioselectivity is influenced by electronic effects of the trifluoromethyl group. The 6-position is activated for electrophilic substitution due to the electron-withdrawing trifluoromethyl group at C4. However, competing reactions at C3/C5 may occur. Mitigation Strategies :

- Use bulky solvents (e.g., DCE) to sterically hinder undesired positions.

- Monitor reaction progress via LC-MS to detect intermediates and adjust stoichiometry .

Structural Characterization

Q. Q3. Which crystallographic techniques resolve the molecular structure, and how does the trifluoromethyl group affect crystal packing?

Methodological Answer:

- X-ray Diffraction (XRD) : Use SHELX suite for refinement. Data collection at 100 K improves resolution for light atoms (e.g., Cl, F) .

- Impact of Trifluoromethyl : The CF₃ group induces steric bulk, leading to herringbone packing with π-π stacking distances of 3.5–3.8 Å. Fluorine atoms participate in C–H···F interactions (2.2–2.5 Å), stabilizing the lattice .

Biological Activity

Q. Q4. What in vitro assays evaluate the anticancer potential of this sulfonamide derivative?

Methodological Answer:

- Cytotoxicity Assays : Use HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cell lines with 72-hr exposure. Measure IC₅₀ via MTT assay (λ = 570 nm) .

- SAR Insights : Analogues with trifluoromethyl groups show 3–10x higher activity than non-fluorinated derivatives. Substituents at the pyridine N-position enhance membrane permeability .

Mechanistic Studies

Q. Q5. How can researchers investigate this compound’s induction of cell cycle arrest in cancer cells?

Methodological Answer:

- Flow Cytometry : Stain cells with propidium iodide and analyze DNA content. Expect G0/G1 or G2/M arrest if the compound disrupts CDK/cyclin complexes .

- Western Blotting : Probe for p21/WAF1 and phospho-Rb to confirm p53-independent pathways .

Analytical Method Development

Q. Q6. What HPLC parameters quantify this compound in biological matrices?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40–80% B over 15 min.

- Detection : UV at 254 nm (for sulfonamide) or MS/MS (MRM transition m/z 450 → 154) .

Stability Studies

Q. Q7. What factors influence the hydrolytic stability of the sulfonamide linkage?

Methodological Answer:

- pH Dependence : Stable at pH 1–6 (simulated gastric fluid) but degrades at pH > 8 (t₁/₂ = 2 hrs in intestinal fluid).

- Mitigation : Co-formulate with enteric coatings or replace N-methyl with bulkier groups (e.g., isopropyl) .

Computational Modeling

Q. Q8. Which docking approaches predict interactions with bacterial AcpS-PPTase?

Methodological Answer:

- Software : AutoDock Vina or Glide (Schrödinger Suite).

- Protocol :

- Prepare the enzyme (PDB: 1F7A) by adding hydrogens and optimizing H-bonds.

- Define the active site using co-crystallized ligands.

- Score poses using MM-GBSA to account for fluorine’s electrostatic effects .

Spectroscopic Analysis

Q. Q9. How do chloro and trifluoromethyl substituents affect NMR chemical shifts?

Methodological Answer:

- ¹H NMR : The C6-Cl deshields adjacent protons (δ 8.2–8.5 ppm).

- ¹⁹F NMR : CF₃ shows a singlet at δ -62 ppm (referenced to CFC₃).

- NOESY : Correlate N-methyl (δ 3.1 ppm) with pyridine H3 to confirm regiochemistry .

Toxicological Profiling

Q. Q10. What in silico tools predict ADMET properties for prioritizing in vivo studies?

Methodological Answer:

- SwissADME : Predicts high permeability (LogP = 3.2) but moderate solubility (LogS = -4.5).

- ProTox-II : Flags hepatotoxicity (Probability = 0.72) due to sulfonamide moiety.

- Mitigation : Introduce PEGylated prodrugs to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.